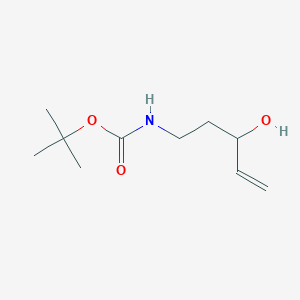

Tert-butyl 3-hydroxypent-4-enylcarbamate

Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis prioritizes efficiency, selectivity, and the ability to construct complex molecular frameworks from readily available starting materials. In this context, building blocks that contain multiple, orthogonally reactive functional groups are of immense value. Tert-butyl 3-hydroxypent-4-enylcarbamate, with its carbamate (B1207046), hydroxyl, and alkene moieties, represents such a scaffold. Its utility lies in the potential for sequential or one-pot transformations, allowing for the rapid assembly of diverse molecular structures. The presence of a chiral center at the carbon bearing the hydroxyl group also positions it as a valuable chiral building block for asymmetric synthesis. tcichemicals.com

Significance of the Carbamate Functional Group in Chemical Design

The carbamate group (specifically, a tert-butoxycarbonyl or "Boc" group in this case) is a cornerstone of modern organic chemistry, primarily for its role as a protecting group for amines. acs.orgnih.gov Its widespread use stems from its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions or by other specific methods. nih.gov Beyond protection, the carbamate functionality itself is a key structural motif in many biologically active compounds and approved drugs. nih.govepa.govsemanticscholar.org Its ability to act as a bioisostere for amide bonds, while offering improved chemical and metabolic stability, makes it a valuable component in medicinal chemistry and drug design. acs.orgnih.gov The carbamate's electronic properties can also influence the reactivity of adjacent functional groups, a feature that can be strategically exploited in synthesis.

Importance of Hydroxyl and Alkene Moieties in Synthetic Intermediates

The hydroxyl (-OH) and alkene (C=C) groups are two of the most fundamental and versatile functional groups in organic synthesis. The hydroxyl group can be readily converted into a variety of other functionalities, such as ethers, esters, and halides. It can also be oxidized to aldehydes or ketones, providing a gateway to a vast array of carbon-carbon bond-forming reactions. ncert.nic.in Furthermore, the hydroxyl group can direct the stereochemical outcome of reactions at neighboring centers.

The alkene moiety is a hub of reactivity, participating in a wide range of addition reactions. youtube.com These include hydrogenation, halogenation, epoxidation, and hydroxylation, each proceeding with well-defined stereochemistry. youtube.comkhanacademy.orglibretexts.org The alkene can also engage in powerful carbon-carbon bond-forming reactions such as the Heck coupling, which is instrumental in the synthesis of substituted piperidines. whiterose.ac.uk The combination of a hydroxyl group and an alkene in a specific spatial relationship, as seen in this compound, allows for stereocontrolled transformations and the construction of complex cyclic and acyclic systems.

Overview of this compound as a Versatile Synthetic Precursor

This compound is a valuable building block due to the strategic placement of its three key functional groups. The Boc-protected amine allows for the participation of the molecule in a wide range of synthetic transformations without interference from the nitrogen atom. The hydroxyl and alkene groups, in a homoallylic alcohol arrangement, are poised for a variety of stereoselective reactions. This arrangement is particularly useful for the synthesis of substituted piperidines and other heterocyclic systems, which are prevalent in pharmaceuticals. whiterose.ac.uknih.govresearchgate.netresearchgate.net The chirality at the hydroxyl-bearing carbon adds another layer of utility, enabling the synthesis of enantiomerically pure target molecules. tcichemicals.com A known synthesis method for a related compound, (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester, highlights the industrial interest in such structures. google.com

Key Properties and Synthetic Transformations

| Property/Transformation | Description |

| Molecular Formula | C10H19NO3 |

| Functional Groups | Tert-butoxycarbonyl (Boc) protected amine, Secondary hydroxyl group, Terminal alkene |

| Chirality | Contains a chiral center at C-3 |

| Hydroxylation of Alkene | The alkene can undergo syn-dihydroxylation using reagents like osmium tetroxide to form a diol. khanacademy.orglibretexts.org |

| Epoxidation of Alkene | The alkene can be converted to an epoxide using peroxy acids, which can then be opened to form anti-diols. libretexts.org |

| Oxidation of Hydroxyl Group | The secondary alcohol can be oxidized to a ketone. |

| Heck Coupling | The alkene can participate in palladium-catalyzed Heck coupling reactions to form new C-C bonds. whiterose.ac.uk |

| Deprotection of Amine | The Boc group can be removed under acidic conditions to reveal the free amine. |

Applications in the Synthesis of Heterocyclic Compounds

The strategic arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, particularly substituted piperidines.

| Target Heterocycle | Synthetic Strategy | Key Reactions |

| 2,5-Disubstituted Piperidines | Intramolecular cyclization strategies can be employed. The hydroxyl group can be converted to a leaving group, followed by nucleophilic attack by the deprotected amine. Alternatively, the alkene can be functionalized prior to cyclization. | O-Tosylation, Mesylation, or Halogenation; N-Deprotection; Intramolecular nucleophilic substitution |

| Piperidines via Heck Coupling | The alkene can undergo an intramolecular Heck reaction if an appropriate aryl or vinyl halide is tethered to the nitrogen atom after deprotection and acylation. whiterose.ac.uk | N-Deprotection; Acylation with a halogenated acyl halide; Intramolecular Heck cyclization |

| Functionalized Piperidines | The hydroxyl and alkene groups can be modified prior to cyclization to introduce additional functionality into the final piperidine (B6355638) ring. For example, dihydroxylation of the alkene would lead to a piperidine with a diol side chain. | Dihydroxylation, Epoxidation/Ring Opening |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-hydroxypent-4-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-8(12)6-7-11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHOKBUVSSOLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Hydroxypent 4 Enylcarbamate

Established Synthetic Pathways from Precursors

The foundational methods for synthesizing this compound rely on the modification of readily available precursor molecules. These strategies involve the installation of a tert-butoxycarbonyl (Boc) protecting group onto a suitable amine or the transformation of functional groups like aldehydes.

A primary and straightforward route to tert-butyl 3-hydroxypent-4-enylcarbamate involves the direct protection of an amino alcohol. The Boc group is one of the most common amine-protecting groups used in organic synthesis due to its stability under many conditions and its ease of removal under acidic conditions.

The specific precursor for this pathway is 3-aminopent-4-en-1-ol (B65571) (referred to here as amino alcohol 33). The synthesis proceeds via the N-tert-butoxycarbonylation of this amino alcohol. This reaction is typically performed by treating 3-aminopent-4-en-1-ol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.

The reaction conditions are generally mild and can be adapted to various solvents. High yields are often achieved at room temperature or with moderate heating. The choice of base and solvent is critical for optimizing the reaction efficiency and minimizing side products.

Table 1: Reaction Conditions for Boc Protection of Amines

| Parameter | Details |

|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Sodium bicarbonate, Sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP) |

| Solvent | Water, Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724), Dioxane, Methanol |

| Temperature | Room temperature to 40°C |

| Workup | Typically involves water dilution and extraction with an organic solvent |

An alternative pathway involves the use of an aldehyde intermediate, specifically N-Boc-(+/-)-3-aminopent-4-enal. This approach introduces the hydroxyl group late in the synthesis through the reduction of the aldehyde functionality. The aldehyde itself is a versatile building block, but for the synthesis of the target alcohol, a selective reduction is the key final step. This reduction converts the terminal aldehyde group (-CHO) into a primary alcohol (-CH₂OH) without affecting the alkene or the Boc-protecting group.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed for this type of transformation due to their mild nature and high selectivity for aldehydes and ketones.

The synthesis of this compound and its isomers can be designed using both convergent and divergent strategies. A patent describes a multi-step linear synthesis for the isomeric compound, (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester, which involves alkylation, hydrolysis, reduction, and subsequent Boc protection. This represents a more divergent approach where a core structure is progressively modified.

Boc Protection Strategies for Amino Alcohols

Stereoselective Synthesis Protocols

Achieving stereochemical control is crucial when synthesizing chiral molecules for specific biological applications. For this compound and its isomers, which contain stereocenters, stereoselective methods are employed to produce a single desired enantiomer or diastereomer.

The enantioselective synthesis of specific stereoisomers, such as (

Diastereoselective Control in Precursor Synthesis

The stereochemical outcome of the synthesis of this compound is often determined by the diastereoselective synthesis of its key precursors, typically homoallylic alcohols or amines. Control over the relative stereochemistry of adjacent stereocenters is crucial for obtaining the desired isomer of the final product.

One effective strategy for achieving high diastereoselectivity is the substrate-controlled addition of organometallic reagents to chiral aldehydes or imines. For instance, the addition of allylic zinc reagents to chiral N-tert-butanesulfinylimines has been shown to produce homoallylic amines with a high degree of diastereoselectivity. nih.gov This method is particularly effective for creating adjacent stereocenters, including those that are quaternary. nih.gov The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the allylmetal reagent to one face of the imine.

Another powerful method for establishing the stereochemistry of precursors is the Sharpless asymmetric epoxidation of allylic alcohols. nih.govlibretexts.orgnumberanalytics.comdalalinstitute.comwikipedia.org This reaction allows for the enantioselective synthesis of 2,3-epoxyalcohols, which can then be converted into the desired amino alcohol precursors through regioselective ring-opening reactions. The predictability of the stereochemical outcome based on the choice of the chiral tartrate ligand makes this a robust method for accessing specific stereoisomers. nih.govlibretexts.orgwikipedia.org

The diastereoselectivity of these reactions can be influenced by several factors, including the nature of the organometallic reagent, the solvent, and the reaction temperature. For example, the use of functionalized allylic aluminum reagents has been demonstrated to afford homoallylic alcohols with adjacent tertiary and quaternary centers with high diastereoselectivity. nih.gov

Table 1: Diastereoselective Synthesis of Homoallylic Amines using Allylic Zinc Reagents and Chiral N-tert-butanesulfinylimines Note: This data is for the synthesis of related homoallylic amines and is presented to illustrate the potential for diastereoselective control.

| Entry | Aldimine Substrate | Allylic Zinc Reagent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | N-(Benzylidene)-2-methylpropane-2-sulfinamide | Allylzinc bromide | >98:2 | 85 | nih.gov |

| 2 | N-(4-Methoxybenzylidene)-2-methylpropane-2-sulfinamide | Crotylzinc bromide | 95:5 | 82 | nih.gov |

| 3 | N-(Furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | Prenylzinc bromide | 97:3 | 78 | nih.gov |

Chiral Catalyst-Mediated Routes

The direct catalytic asymmetric synthesis of this compound and its precursors offers an efficient alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts, particularly those based on transition metals and organocatalysts, can provide high levels of enantioselectivity and turnover numbers.

Chiral Lewis acids have been extensively studied for the asymmetric allylation of aldehydes to produce chiral homoallylic alcohols. acs.org Catalytic systems based on chiral phosphoric acids and bi(cyclopentyl)diol-derived boronates have shown high enantiomeric excess and diastereomeric ratios for a wide range of aldehyde substrates. organic-chemistry.org Similarly, chiral imidazolidinone catalysts in combination with indium triflate have been used for the asymmetric addition of aldehydes to N-acyl quinoliniums, demonstrating the potential of dual catalytic systems. rsc.org

Chiral β-amino alcohols, which are readily available from the reduction of chiral amino acids, serve as effective ligands in a variety of asymmetric transformations. polyu.edu.hk For example, they have been used as catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, affording secondary alcohols with high optical purity.

Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts is another powerful tool for the enantioselective synthesis of amino acid derivatives. nih.gov These catalysts can be particularly effective for the alkylation of protected glycine (B1666218) derivatives to produce unnatural amino acids with high enantioselectivity. nih.gov

Table 2: Enantioselective Allylation of Aldehydes using Chiral Catalysts Note: This data is for the synthesis of related chiral homoallylic alcohols and is presented to illustrate the potential of chiral catalyst-mediated routes.

| Entry | Aldehyde | Catalyst/Ligand | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| 1 | Benzaldehyde | Chiral Phosphoric Acid | 95 | 92 | organic-chemistry.org |

| 2 | Cyclohexanecarboxaldehyde | (1R,2S)-2-Di-n-butylamino-1-phenyl-1-propanol | 98 | 88 | |

| 3 | 4-Nitrobenzaldehyde | Chiral Imidazolidinone/In(OTf)₃ | 96 | 85 | rsc.org |

Advanced Reaction Conditions and Techniques

The optimization of reaction conditions and the use of advanced techniques can significantly improve the efficiency, selectivity, and sustainability of the synthesis of this compound.

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. nih.govrsc.org The synthesis of chiral amino alcohols, key precursors to the target molecule, has been successfully demonstrated in continuous flow systems. nih.govrsc.orgresearchgate.net

For instance, the asymmetric nitroaldol (Henry) reaction, a key step in the synthesis of many amino alcohols, has been optimized in continuous flow using chiral copper(II) complexes. nih.gov These systems can achieve high yields and good enantioselectivities with reduced reaction times compared to batch processes. nih.gov Furthermore, telescoping multiple reaction steps in a continuous flow setup can minimize intermediate purification and workup, leading to a more streamlined and efficient synthesis. rsc.org

The optimization of a continuous flow process involves the systematic variation of parameters such as temperature, residence time, reactant concentrations, and catalyst loading to maximize yield and selectivity.

Table 3: Continuous Flow Synthesis of Chiral Amino Alcohol Precursors Note: This data is for the synthesis of related chiral amino alcohols and is presented to illustrate the potential of continuous flow optimization.

| Entry | Reaction | Catalyst | Residence Time (min) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Asymmetric Nitroaldol | Chiral Cu(II) complex | 30 | 90 | 88 | nih.gov |

| 2 | Epoxide Aminolysis | - | 20 | 69 | - | rsc.org |

| 3 | Asymmetric Hydrogenation | Ru-catalyst | 15 | >95 | >99 | nih.gov |

Ligand and Additive Effects on Reaction Efficiency

The choice of ligands and the use of additives can have a profound impact on the efficiency and selectivity of catalytic reactions. In transition metal-catalyzed reactions, the electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and stereoselectivity. For example, in the rhodium-catalyzed hydroamination of allenes, the use of different Josiphos ligands was shown to significantly affect both the yield and the enantioselectivity of the reaction. rsc.org

Additives can play multiple roles in a reaction, such as acting as a co-catalyst, a scavenger for byproducts, or a promoter to enhance the rate and selectivity. In some cases, the addition of a Lewis acid can promote the catalytic cycle in a transition metal-catalyzed reaction. acs.org The presence of additives can also influence the aggregation state of the catalyst, which in turn can affect its reactivity and selectivity.

The systematic screening of ligands and additives is a crucial step in the development of an efficient synthetic route.

Table 4: Effect of Ligands and Additives on Reaction Efficiency Note: This data is from related asymmetric reactions and is presented to illustrate the impact of ligands and additives.

| Reaction | Catalyst | Ligand/Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Rh-catalyzed hydroamination | [{Rh(COD)Cl}₂] | (S)-Segphos | 10 | - | rsc.org |

| Rh-catalyzed hydroamination | [{Rh(COD)Cl}₂] | (R,R)-DIOP | 35 | 15 | rsc.org |

| Ir-catalyzed allylation | [Ir(COD)Cl]₂ | Phosphoramidite L1 | 40 | 85 | acs.org |

| Ir-catalyzed allylation | [Ir(COD)Cl]₂ | Phosphoramidite L2 | 25 | 70 | acs.org |

Solvent System Influence on Reaction Outcomes

The solvent can significantly influence the outcome of a chemical reaction by affecting the solubility of reactants and catalysts, the stability of intermediates and transition states, and the rate of reaction. nih.govrsc.org In stereoselective reactions, the solvent can play a crucial role in determining the diastereomeric or enantiomeric excess of the product. rsc.org

For instance, in the synthesis of a related carbamate (B1207046), a patent describes the use of various solvents such as toluene, tetrahydrofuran (THF), 1,4-dioxane, and ethylene (B1197577) glycol dimethyl ether for different steps of the reaction sequence. nih.gov The choice of solvent is often critical for achieving high yields and purity. In some cases, the use of a mixture of solvents can be beneficial. For example, in phase-transfer catalysis, a biphasic system of an organic solvent and an aqueous solution is employed. nih.gov

The effect of the solvent on the stereoselectivity of a reaction can be complex and is often the result of specific interactions between the solvent molecules and the reactants or the catalyst. rsc.org Therefore, the careful selection and optimization of the solvent system is a key aspect of developing a successful synthetic methodology.

Table 5: Influence of Solvent on Reaction Outcomes Note: This data is from related reactions and is presented to illustrate the effect of the solvent system.

| Reaction | Solvent | Diastereomeric/Enantiomeric Ratio | Yield (%) | Reference |

| Allylation Reaction | Dichloromethane (B109758) | 92:8 dr | 85 | rsc.org |

| Allylation Reaction | Toluene | 85:15 dr | 75 | rsc.org |

| Hydrogen Abstraction | Water | - | - | nih.gov |

| Hydrogen Abstraction | Methanol | - | - | nih.gov |

Reactivity and Chemical Transformations of Tert Butyl 3 Hydroxypent 4 Enylcarbamate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in tert-butyl 3-hydroxypent-4-enylcarbamate is a key site for various chemical modifications. Its reactivity allows for the introduction of a wide array of functional groups and for transformations that can significantly alter the molecular architecture.

Functionalization of the Hydroxyl Moiety

The hydroxyl group can be readily functionalized through several common organic reactions. These transformations are often employed to protect the hydroxyl group during subsequent reactions involving the alkene, or to introduce a desired functional handle for further elaboration.

| Reaction Type | Reagent/Catalyst | Product Type |

| Etherification | Alkyl halide, Base (e.g., NaH) | Alkyl ether |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester |

| Silylation | Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl ether |

These functionalizations proceed via standard nucleophilic substitution mechanisms, where the oxygen of the hydroxyl group acts as the nucleophile. The choice of reagent and reaction conditions can be tailored to achieve high yields and selectivity.

Oxidation Reactions and Subsequent Transformations

Oxidation of the secondary alcohol in this compound to a ketone opens up a new set of synthetic possibilities. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other sensitive functional groups.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | Tert-butyl 3-oxopent-4-enylcarbamate |

| Dess-Martin periodinane (DMP) | Tert-butyl 3-oxopent-4-enylcarbamate |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Tert-butyl 3-oxopent-4-enylcarbamate |

The resulting ketone, tert-butyl 3-oxopent-4-enylcarbamate, is a versatile intermediate. The newly formed carbonyl group can participate in a range of subsequent transformations, including but not limited to, nucleophilic additions, reductions, and condensations.

Reactions Involving the Alkene Moiety

The terminal alkene in this compound is a site of rich reactivity, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to the construction of cyclic and acyclic structures.

Electrophilic Additions and Cycloadditions

The electron-rich double bond of the alkene is susceptible to attack by various electrophiles. These reactions typically proceed through a carbocationic intermediate, and the regioselectivity is often governed by Markovnikov's rule.

| Reaction Type | Reagent | Product Type |

| Halogenation | Br₂, Cl₂ | Dihaloalkane |

| Hydrohalogenation | HBr, HCl | Haloalkane |

| Hydration | H₂O, H₂SO₄ (cat.) | Diol |

Furthermore, the alkene can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the dienophile, reacting with a suitable diene to form a six-membered ring.

Ring-Closing Metathesis (RCM) Precursors

This compound can serve as a precursor for the synthesis of dienes that are suitable substrates for ring-closing metathesis (RCM). RCM is a powerful catalytic reaction that forms cyclic alkenes from acyclic dienes, with the expulsion of a small volatile alkene like ethene. organic-chemistry.org This strategy is widely used in the synthesis of various ring systems, including those found in peptides and other natural products. nih.govnih.gov

To be utilized in RCM, the hydroxyl group is typically functionalized with an alkene-containing moiety, or the nitrogen of the carbamate (B1207046) is allylated after deprotection, to generate the required diene. The choice of catalyst, often a ruthenium-based complex such as Grubbs' or Hoveyda-Grubbs' catalysts, is crucial for the efficiency and stereoselectivity of the ring closure. organic-chemistry.orgnih.gov The size of the resulting ring is determined by the length of the tether connecting the two reacting double bonds. This approach has been successfully employed in the synthesis of various heterocyclic compounds. rsc.orgorgsyn.org

Metal-Catalyzed Hydrofunctionalization Reactions

The terminal alkene can undergo a variety of metal-catalyzed hydrofunctionalization reactions. These reactions involve the addition of an H-X bond across the double bond, where X can be a variety of functional groups. These transformations are highly valuable for their atom economy and ability to introduce functionality with high regio- and stereoselectivity.

| Reaction Type | Catalyst/Reagent | Product Type |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Primary alcohol |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl ketone |

| Hydrosilylation | HSiR₃, Pt or Rh catalyst | Alkylsilane |

These reactions significantly expand the synthetic utility of this compound, allowing for its conversion into a diverse array of functionalized products.

Epoxidation and Subsequent Transformations

The terminal alkene functionality of This compound is susceptible to epoxidation, a common and powerful transformation in organic synthesis for introducing new functional groups. While direct studies on this specific substrate are not extensively detailed in the provided literature, the reactivity of similar N-protected amino alcohols and related structures provides a strong indication of the expected outcome.

The epoxidation of the vinyl group in structures analogous to This compound can be achieved using standard oxidizing agents. For instance, meta-chloroperoxybenzoic acid (mCPBA) is a widely used reagent for converting alkenes into epoxides. In related systems, such as 1,3-oxazinan-2-one (B31196) products derived from aza-Wacker cyclizations, a pendant alkene was shown to undergo smooth epoxidation upon treatment with mCPBA. researchgate.net This suggests that the alkene in This compound would readily react under similar conditions to form the corresponding epoxide, tert-butyl (3-hydroxy-1-(oxiran-2-yl)propyl)carbamate .

The resulting epoxide is a valuable intermediate. The inherent strain of the three-membered ring allows for regioselective ring-opening reactions with various nucleophiles, providing a pathway to a diverse range of functionalized products, including amino diols and other highly functionalized acyclic and heterocyclic systems.

Intramolecular Cyclization Reactions

The presence of both a nucleophilic carbamate and an electrophilic alkene within the same molecule makes This compound an ideal substrate for intramolecular cyclization reactions, leading to the formation of important nitrogen-containing heterocyclic scaffolds.

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and carbonylative cyclization offers a direct route to cyclic ketones and lactones. rsc.org This transformation involves the intramolecular reaction of an alkene with a carbon monoxide (CO) source, mediated by a palladium catalyst.

A significant advancement in palladium-catalyzed carbonylative cyclization involves the use of iron pentacarbonyl (Fe(CO)₅) as a liquid, stable, and easily handleable source of carbon monoxide. acs.org This approach has been successfully applied to the cyclization of substrates like This compound . The reaction proceeds efficiently under continuous flow conditions, which offers advantages in terms of safety, scalability, and control over reaction parameters. acs.org

In a typical procedure, the substrate is reacted in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) , with iron pentacarbonyl serving to introduce the carbonyl group into the product. This method has been utilized in the scalable synthesis of natural products, highlighting its practical utility. acs.org

Table 1: Conditions for Palladium-Catalyzed Carbonylative Cyclization

| Parameter | Condition | Source |

| Substrate | This compound | acs.org |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | acs.org |

| CO Source | Iron Pentacarbonyl (Fe(CO)₅) | acs.org |

| System | Continuous Flow | acs.org |

The generally accepted mechanism for the palladium-catalyzed carbonylative cyclization of an unsaturated substrate begins with the formation of an active Pd(0) species from the Pd(II) precatalyst. nih.gov However, in many cases, the cycle is initiated by a Pd(II) species. rsc.org

The proposed mechanistic pathway involves several key steps:

Nucleopalladation : The cycle can be initiated by the intramolecular attack of the carbamate's nitrogen or oxygen atom onto the palladium-activated alkene. This forms a carbon-bonded Pd(II) intermediate.

CO Insertion : Carbon monoxide, supplied by the decomposition of iron pentacarbonyl , coordinates to the palladium center and subsequently inserts into the palladium-carbon bond. acs.orgnih.gov This step forms an acylpalladium intermediate.

Reductive Elimination : The final step is typically a reductive elimination from the acylpalladium intermediate to form the cyclic product and regenerate the active palladium catalyst, which can re-enter the catalytic cycle.

This sequence allows for the construction of functionalized heterocyclic rings in a highly controlled and efficient manner. rsc.orgnih.gov

Aza-Wacker Cyclizations for Nitrogen Heterocycle Formation

The aza-Wacker cyclization is a powerful palladium(II)-catalyzed oxidative reaction for the intramolecular amination of alkenes, providing access to a wide variety of nitrogen heterocycles. This reaction is particularly relevant for This compound , where the nitrogen atom of the carbamate group can act as the internal nucleophile.

The general mechanism involves the activation of the alkene by a Pd(II) salt, such as palladium(II) acetate , followed by the intramolecular attack of the nitrogen nucleophile onto the activated double bond. This aminopalladation step is followed by a β-hydride elimination, which regenerates the alkene in a new position and produces a palladium hydride species. Subsequent reductive elimination and oxidation of Pd(0) to Pd(II) by an oxidant (often copper salts or molecular oxygen) completes the catalytic cycle. researchgate.net

For substrates with N-alkoxy carbamate "heads" and olefin "tails," this cyclization has been shown to produce 1,3-oxazinan-2-one products. researchgate.net Applying this logic, the cyclization of This compound would be expected to yield a substituted oxazolidinone or a related nitrogen-containing heterocycle. The reaction is often performed by heating the substrate with a mixture of Pd(II) and Cu(II) salts in a solvent like acetonitrile (B52724) under an oxygen atmosphere. researchgate.net

Table 2: Typical Reagents for Aza-Wacker Cyclization

| Reagent Type | Example | Role | Source |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Alkene Activation | researchgate.net |

| Co-oxidant | Copper(II) Acetate (Cu(OAc)₂) | Regeneration of Pd(II) | researchgate.net |

| Terminal Oxidant | Oxygen (O₂) | Regeneration of Co-oxidant | researchgate.net |

| Solvent | Acetonitrile (CH₃CN) | Reaction Medium | researchgate.net |

Selenium-Induced Cyclizations and Stereochemical Outcomes

Organoselenium reagents can induce the cyclization of unsaturated substrates, including those containing carbamate functionalities. These reactions, often termed seleno-cyclizations, proceed via an electrophilic mechanism.

The reaction is initiated by the attack of the alkene's double bond on an electrophilic selenium species, such as that generated from phenylselenyl chloride (PhSeCl) or N-phenylselenylphthalimide (N-PSP) . This attack forms a cyclic seleniranium ion intermediate. The proximate nucleophile—in this case, the oxygen or nitrogen atom of the carbamate group—then attacks this intermediate in an intramolecular fashion. This ring-opening attack typically follows anti-Markovnikov regioselectivity and occurs with anti-diastereoselectivity, leading to a high degree of stereochemical control in the final product.

This process, known as cyclofunctionalization, results in the formation of a heterocyclic ring with a covalently attached organoselenyl group. For This compound , this would likely lead to the formation of a 5-membered oxazolidinone ring containing a (phenylselanyl)methyl group. The stereochemical outcome of the reaction is dictated by the geometry of the seleniranium ion intermediate and the stereoelectronics of the subsequent intramolecular nucleophilic attack. The resulting organoselenium compounds are themselves versatile intermediates that can undergo further transformations, such as oxidative elimination to install a double bond or radical reactions.

Transformations of the Carbamate Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. acsgcipr.org This section explores methods for its selective removal and its modification to other functional moieties.

Selective Cleavage Methods

The deprotection of the Boc group is a fundamental transformation in multi-step synthesis. A variety of methods have been developed to achieve this, offering a range of selectivities and compatibilities with other functional groups.

Acidic Conditions: The most common method for Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is frequently employed. sigmaaldrich.com Another common reagent is hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. nih.govarizona.edu These methods are generally efficient and proceed at room temperature. arizona.edu However, the strongly acidic nature of these reagents can be detrimental to other acid-sensitive functional groups within the molecule. sci-hub.se To address this, milder acidic conditions have been developed. For example, using a stoichiometric amount of a strong acid like sulfuric acid in tert-butyl acetate can allow for the selective cleavage of a Boc group in the presence of a tert-butyl ester. acs.org

Basic Conditions: While the Boc group is generally stable to basic conditions, methods for its removal under such conditions have been developed, which can be advantageous when acid-labile groups are present. sci-hub.se For instance, treatment with sodium tert-butoxide in a slightly wet ethereal solvent can effectively cleave unactivated primary Boc groups. sci-hub.se The reaction is thought to proceed through an isocyanate intermediate. sci-hub.se

Thermal and Acid-Free Methods: Thermal deprotection offers an alternative, catalyst-free method for removing the Boc group. Simply heating the Boc-protected amine at high temperatures can lead to its cleavage, likely proceeding through the formation of a carbamic acid intermediate which then decarboxylates. acsgcipr.orgtandfonline.com This can be performed neat or in a high-boiling solvent. researchgate.net Continuous flow reactors have also been utilized for thermal deprotection, allowing for precise control over temperature and reaction time, which can enable the selective deprotection of one Boc group in the presence of another. acs.orgnih.govresearchgate.net Other acid-free methods include the use of oxalyl chloride in methanol, which is a mild procedure that proceeds at room temperature. researchgate.netnih.gov Solvent-free deprotection using hydrogen chloride gas generated ex situ has also been reported as a green and efficient alternative. rsc.org

Modification of the Carbamate Moiety

Beyond complete removal, the carbamate group itself can be chemically modified, providing pathways to other important functional groups and substituted products.

N-Alkylation and N-Arylation: The nitrogen atom of the Boc-carbamate can be alkylated or arylated. N-alkylation can be achieved under basic conditions using an alkylating agent. For example, the use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) facilitates the mild and selective N-alkylation of carbamates with alkyl halides. researchgate.netepa.gov The Hoffman alkylation with t-butyl bromide, however, can be problematic due to competing elimination reactions. sciencemadness.org

The N-arylation of carbamates is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of a C-N bond between the carbamate nitrogen and an aryl halide. researchgate.netacs.org This methodology has been extended to the synthesis of N-aryl carbamates by trapping in situ generated aryl isocyanates with alcohols. organic-chemistry.org

Conversion to Other Functional Groups: The carbamate functionality can serve as a precursor to other important heterocyclic structures. For instance, N-Boc protected homoallylic amines, structurally related to this compound, can undergo palladium-catalyzed intramolecular allylic C-H oxidation to form oxazolidinones. nih.govacs.org This transformation provides a regioisomeric product compared to allylic C-H amination reactions. nih.gov Gold-catalyzed cyclization of N-Boc protected alkynylamines is another route to alkylidene oxazolidinones. nih.gov The reaction of enantiomerically pure aziridines with methyl chloroformate can also lead to the formation of 5-functionalized oxazolidin-2-ones. bioorg.org

Strategic Applications of Tert Butyl 3 Hydroxypent 4 Enylcarbamate in Organic Synthesis

Construction of Complex Nitrogen Heterocycles

The strategic placement of functional groups in tert-butyl 3-hydroxypent-4-enylcarbamate facilitates its use in the synthesis of various nitrogen heterocycles, which are prominent scaffolds in many biologically active molecules and natural products.

Synthesis of Substituted Pyrrolidines

The carbon skeleton of this compound is amenable to cyclization strategies to form substituted pyrrolidines. One common approach involves an intramolecular aminomercuration reaction. In this process, the nitrogen atom of the carbamate (B1207046) attacks the double bond in the presence of a mercury(II) salt, leading to the formation of a five-membered ring. Subsequent demercuration, typically with sodium borohydride (B1222165), yields the substituted pyrrolidine (B122466). The stereochemistry of the substituents on the pyrrolidine ring can often be controlled by the choice of reagents and reaction conditions.

Another synthetic route involves the oxidative cleavage of the double bond to form an aldehyde, which can then undergo a reductive amination with the deprotected amine to furnish the pyrrolidine ring. This method allows for the introduction of further diversity at the side chain.

Synthesis of Substituted Piperidines

Substituted piperidines are prevalent in a vast number of pharmaceuticals and natural products. nih.gov this compound serves as a precursor for the synthesis of these important heterocycles through various synthetic strategies. One notable method is the ring-closing metathesis (RCM) reaction. Following the protection of the hydroxyl group and N-allylation of the carbamate, RCM can be employed to construct the six-membered piperidine (B6355638) ring.

Alternatively, methods involving intramolecular Heck reactions have been developed. whiterose.ac.uk In this approach, the terminal alkene of the carbamate derivative can be coupled with an aryl or vinyl halide tethered to the nitrogen atom, leading to the formation of substituted piperidines. Hydrogenation of the resulting double bond can then afford saturated piperidine derivatives with control over the stereochemistry. whiterose.ac.uk

| Reaction Type | Key Reagents | Product |

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Substituted Dihydropyridine |

| Intramolecular Heck Reaction | Pd Catalyst, Base | Substituted Tetrahydropyridine |

| Hydrogenation | H₂, Pd/C | Substituted Piperidine |

Formation of Bicyclic Lactones

The presence of both a hydroxyl and a carbamate group allows for the formation of bicyclic lactones. This transformation can be achieved through an intramolecular cyclization. For instance, treatment of the corresponding amino alcohol (obtained after deprotection of the carbamate) with a suitable reagent can induce lactonization between the hydroxyl group and a carboxylic acid functionality introduced at the terminal carbon of the original alkene.

Synthesis of Oxazolidine (B1195125) Derivatives

The 1,2-amino alcohol functionality inherent in this compound is a direct precursor to oxazolidine derivatives. These can be formed by reacting the compound with an aldehyde or ketone in the presence of an acid catalyst. The resulting oxazolidine ring protects both the nitrogen and the oxygen functionalities simultaneously and can be used to control the stereochemistry in subsequent reactions. This strategy is particularly useful in multi-step syntheses where selective protection of these functional groups is required.

Role as a Chiral Building Block in Asymmetric Synthesis

The stereocenter at the hydroxyl-bearing carbon makes this compound a valuable chiral building block in asymmetric synthesis. nih.gov The ability to prepare this compound in an enantiomerically pure form allows for the synthesis of optically active target molecules.

Introduction of Stereocenters in Target Molecules

The existing stereocenter in enantiomerically pure this compound can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. For example, epoxidation of the double bond will occur diastereoselectively due to the directing effect of the nearby chiral center. The resulting epoxide can then be opened by various nucleophiles to install new stereocenters with a high degree of control.

Furthermore, the hydroxyl group can be used to direct catalytic reactions. For instance, in a directed hydrogenation or hydroformylation, the catalyst can coordinate to the hydroxyl group, leading to the delivery of hydrogen or a formyl group from a specific face of the double bond, thus establishing a new stereocenter with high enantioselectivity. The strategic use of this chiral building block provides an efficient pathway to complex molecules with multiple, well-defined stereocenters. nih.gov

| Reaction | Outcome | Stereochemical Control |

| Diastereoselective Epoxidation | Formation of a new epoxide ring | Directed by the existing stereocenter |

| Directed Hydrogenation | Reduction of the double bond | Catalyst coordination to the hydroxyl group |

| Directed Hydroformylation | Addition of a formyl group | Catalyst coordination to the hydroxyl group |

Precursors for Polyhydroxylated Compounds

The terminal alkene in this compound provides a direct handle for introducing additional hydroxyl groups through dihydroxylation reactions. This transformation is a key step in the synthesis of polyhydroxylated compounds, such as amino polyols and aza-sugars, which are important pharmacophores and enzyme inhibitors.

Detailed Research Findings:

A well-established method for this conversion is the syn-dihydroxylation of the alkene. The Upjohn dihydroxylation, which utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a standard procedure for achieving this outcome. organic-chemistry.org This reaction proceeds through a cyclic osmate ester intermediate, which ensures the addition of both hydroxyl groups to the same face of the double bond. masterorganicchemistry.com

Applying this to this compound would yield a protected amino-1,2,4-triol. The reaction is typically high-yielding and stereospecific. The resulting polyhydroxylated product serves as a versatile intermediate for further synthetic elaborations.

Table 1: Proposed Synthesis of a Polyhydroxylated Derivative

| Reactant | Reagents | Solvent | Product |

| This compound | OsO₄ (catalytic), NMO (stoichiometric) | Acetone/Water | Tert-butyl (4,5-dihydroxypentan-3-yl)carbamate |

Contribution to Total Synthesis of Biologically Active Molecules

The combination of chirality and versatile functional groups makes this compound a candidate for the synthesis of various biologically active molecules.

Intermediates for Beta-Lactamase Inhibitors

Beta-lactamase enzymes are a primary cause of bacterial resistance to beta-lactam antibiotics. mdpi.com The development of inhibitors for these enzymes is a crucial strategy to combat antibiotic resistance. rsc.orgnih.gov These inhibitors often feature complex heterocyclic scaffolds designed to interact with the enzyme's active site. nih.gov While the search for novel inhibitors is an active area of research, a direct synthetic route utilizing this compound as a key intermediate for known beta-lactamase inhibitors is not prominently documented in a review of the current scientific literature.

Building Blocks for Steroid Analogues or Mimics

Steroid analogues are important therapeutic agents, and their synthesis is a major focus of medicinal chemistry. These syntheses often rely on biomimetic cyclizations of acyclic precursors or the modification of existing steroid cores. acs.org A review of available literature does not indicate the use of this compound as a building block in the synthesis of steroid analogues or mimics. The structure of this simple acyclic amino alcohol does not readily lend itself to the construction of the complex polycyclic tetracyclic steroid nucleus.

Pathways to Natural Product Scaffolds

The functional group array in this compound makes it a plausible precursor for various heterocyclic scaffolds found in natural products. The homoallylic alcohol system is particularly amenable to electrophile-induced cyclization reactions, which can generate substituted five-membered rings with high stereocontrol.

Detailed Research Findings:

A common transformation for homoallylic alcohols and carbamates is iodocyclization. In this reaction, an electrophilic iodine source (e.g., I₂) reacts with the alkene. The proximate hydroxyl or carbamate oxygen can then act as a nucleophile, attacking the intermediate iodonium (B1229267) ion to form a cyclic ether or oxazolidinone. This strategy is a powerful method for constructing substituted tetrahydrofuran (B95107) or oxazoline (B21484) rings, which are core components of many natural products. beilstein-journals.org

For this compound, treatment with iodine could foreseeably lead to the formation of a substituted iodomethyl-tetrahydrofuran derivative. This resulting functionalized heterocycle can then be subjected to further synthetic manipulations, serving as a key step in a pathway toward more complex natural product targets.

Table 2: Proposed Cyclization to a Heterocyclic Scaffold

| Reactant | Reagent | Solvent | Product |

| This compound | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | Acetonitrile (B52724) or Dichloromethane (B109758) | Tert-butyl (5-(iodomethyl)tetrahydrofuran-3-yl)carbamate |

Mechanistic and Stereochemical Considerations in Reactions Involving Tert Butyl 3 Hydroxypent 4 Enylcarbamate

Elucidation of Reaction Mechanisms in Catalytic Processes

Catalytic processes involving this substrate are central to its application, enabling efficient and selective transformations that would be otherwise challenging.

Transition metal catalysts are instrumental in activating the olefinic and heteroatomic functionalities of Tert-butyl 3-hydroxypent-4-enylcarbamate. Metals such as iron, cobalt, copper, and palladium have been employed to facilitate a range of reactions. mdpi.comrsc.orgmdpi.com For instance, in cyclization reactions, the transition metal coordinates to the double bond, activating it for nucleophilic attack by the pendant hydroxyl or carbamate (B1207046) group. The choice of metal and its ligand sphere is critical in dictating the reaction's course and selectivity.

Iron-based catalysts, often valued for being earth-abundant, can promote cyclohydroamidation reactions. mdpi.com In such cases, an iron(0) precatalyst can initiate a cascade that leads to the formation of heterocyclic products. The mechanism often involves the formation of an iron vinylidene intermediate, which subsequently isomerizes and undergoes protodemetalation to release the cyclized product. mdpi.com Similarly, cobalt catalysts, particularly when paired with salen-type ligands, have been shown to be effective. The ligand structure significantly influences the reaction outcome, with subtle changes capable of switching the reaction pathway, for example, from epoxidation to a semipinacol rearrangement. mdpi.com

The table below summarizes the role of various transition metals in catalyzing reactions with substrates analogous to this compound.

| Transition Metal | Typical Reaction Type | Mode of Activation & Selectivity Control |

| Iron (Fe) | Cyclohydroamidation, Oxidation | Coordination to allene/alkene, formation of vinylidene intermediates; radical-mediated pathways. mdpi.comrsc.org |

| Cobalt (Co) | Hydroalkoxylation, Epoxidation | Formation of alkylcobalt(IV) intermediates; ligand structure dictates reaction pathway. mdpi.com |

| Copper (Cu) | Multicomponent Reactions, Cyclization | Single-electron transfer to generate radical intermediates; facilitates C-N and C-O bond formation. mdpi.com |

| Palladium (Pd) | Aminocyclization, Oxidative Cyclization | Coordination to the alkene (π-complex formation), susceptible to nucleophilic attack by the carbamate. |

The elucidation of reaction mechanisms hinges on identifying key reaction intermediates and understanding the energetics of the transition states. For reactions involving this compound, several types of intermediates have been proposed and studied.

In metal-catalyzed cyclizations, a common intermediate is a metal-π-complex, where the metal center is coordinated to the carbon-carbon double bond. This coordination polarizes the alkene, making it susceptible to intramolecular nucleophilic attack. For instance, in a palladium-catalyzed aminocyclization, a neutral palladium(II) catalyst would coordinate to the alkene. The subsequent attack by the nitrogen of the Boc-carbamate would proceed through a five- or six-membered transition state, leading to a cyclized alkyl-palladium(II) intermediate. This intermediate then undergoes further steps, such as β-hydride elimination or protonolysis, to regenerate the catalyst and afford the final product.

In radical-mediated processes, the intermediates are fundamentally different. For example, a reaction initiated by a single-electron transfer from a copper(I) catalyst can generate an iminyl radical. mdpi.com This radical can undergo a cascade of events, including cyclization onto the alkene, to form a new radical intermediate that is subsequently quenched to yield the final product. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these pathways, providing insight into the relative energies of transition states and helping to explain observed selectivities. rsc.org

Control and Rationalization of Stereochemical Outcomes

The presence of a stereocenter at the C3 position (bearing the hydroxyl group) introduces a significant element of stereocontrol in reactions of this compound.

When this compound undergoes cyclization, new stereocenters can be formed. The relative configuration of these new centers with respect to the pre-existing one at C3 is a question of diastereoselectivity. This selectivity is often governed by minimizing steric hindrance in the key transition state.

For example, in an iodocyclization reaction, the substrate is treated with iodine and a base. The reaction proceeds via an iodonium (B1229267) ion intermediate formed at the double bond. The intramolecular attack by the hydroxyl or carbamate oxygen/nitrogen can occur from either face of the newly formed three-membered ring. The existing stereocenter at C3 directs this attack to minimize steric clashes. Typically, the nucleophile will attack in a way that leads to a transition state where the large substituents are positioned pseudo-equatorially, resulting in the formation of one diastereomer in preference to the other.

The table below illustrates expected outcomes for a hypothetical cyclization yielding a five-membered ring (e.g., a substituted oxazolidinone or tetrahydrofuran).

| Reaction Type | Proposed Transition State Model | Major Diastereomer | Rationale |

| Iodocyclization | Chair-like transition state | trans isomer | The substituent at C3 adopts a pseudo-equatorial position to minimize A-1,3 strain, directing the incoming nucleophile to the opposite face. |

| Palladium-Catalyzed Oxidative Aminocyclization | Zimmerman-Traxler-like model | syn or anti depending on catalyst/ligands | The geometry of the transition state is influenced by the coordination of the metal and ligands, which can override inherent substrate bias. |

When starting with a racemic mixture of this compound, enantioselectivity can be achieved by using a chiral catalyst. This catalyst differentiates between the two enantiomers of the starting material, typically by reacting faster with one of them in a process known as kinetic resolution, or by guiding the reaction of an achiral precursor to form a specific enantiomer.

For example, asymmetric epoxidation or dihydroxylation of the alkene can be achieved using well-established chiral catalyst systems. A notable example involves cobalt-catalyzed epoxidation, where the choice of a chiral salen-type ligand is crucial. By carefully designing the chiral environment around the cobalt center, it is possible to achieve high enantiomeric excess (ee) in the product. mdpi.com One study identified a dibenzofuran-containing Co-catalyst that produced a cyclized ether product with 95% ee, demonstrating the profound impact of the ligand on enantioselectivity. mdpi.com

The inherent structure of the substrate itself is a critical factor in determining the stereochemical outcome of a reaction. In this compound, the stereocenter at C3 exerts a powerful directing effect. The size and nature of the protecting group on the nitrogen (in this case, the bulky tert-butoxycarbonyl group) and the free hydroxyl group play significant roles.

The Boc-protecting group can influence the conformational preferences of the molecule. In a cyclization transition state, there is often a competition between different low-energy conformations. The bulky Boc group may disfavor certain transition state geometries due to steric hindrance, thereby enhancing the formation of a specific diastereomer. The hydroxyl group, through its ability to coordinate to a metal catalyst or participate in hydrogen bonding, can also lock the transition state into a specific conformation, further enhancing stereocontrol. Altering the substitution pattern, for instance by adding substituents to the double bond or changing the group at C3, would directly impact the steric and electronic environment of the reacting centers, leading to different stereochemical outcomes.

Emerging Trends and Prospective Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of functionalized molecules like Tert-butyl 3-hydroxypent-4-enylcarbamate is an area ripe for the application of green chemistry principles. Traditional synthetic methods often rely on stoichiometric reagents and harsh reaction conditions. Emerging trends focus on catalytic and more environmentally benign approaches.

One promising direction is the use of biocatalysis. Enzymes, operating in aqueous media at mild temperatures, could offer a highly selective and sustainable route to this molecule. For instance, a lipase (B570770) could be used for the enantioselective acylation of a precursor diol, followed by selective protection and functionalization.

Another area of development is the use of earth-abundant metal catalysts. Iron or copper catalysts could replace precious metals like palladium or rhodium in key steps such as allylic amination or oxidation. The development of catalytic systems that can directly functionalize C-H bonds would also represent a significant advance in efficiency, reducing the number of steps required for the synthesis. A patent for a related isomer, (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester, highlights a multi-step synthesis involving reduction and protection steps that could potentially be streamlined through more efficient catalytic methods. nih.govgoogle.com

Furthermore, the use of flow chemistry is an emerging trend that could enable a more efficient and safer synthesis of this compound. beilstein-journals.org Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up compared to batch processes. beilstein-journals.org

Expanding the Scope of Derivatization and Functionalization Reactions

The bifunctional nature of this compound, with its hydroxyl and vinyl groups, offers numerous possibilities for derivatization and functionalization. The hydroxyl group can be a handle for esterification, etherification, or oxidation to a ketone. The vinyl group is amenable to a wide range of transformations, including epoxidation, dihydroxylation, and polymerization.

A key research direction would be the selective functionalization of one group in the presence of the other. For example, developing methods for the selective oxidation of the secondary alcohol without affecting the double bond, or vice-versa, would be highly valuable. The use of o-Phthaldialdehyde in combination with a chiral mercaptan is a known method for the derivatization of enantiomeric compounds bearing primary amino groups, which could be adapted for the analysis of derivatives of the title compound. nih.gov

The Boc-protected amine can also be deprotected to reveal a primary amine, which can then be further functionalized through acylation, alkylation, or sulfonylation, opening up a vast chemical space for the synthesis of new derivatives with potentially interesting biological or material properties.

Investigation of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. For the allylic alcohol moiety, catalysts for asymmetric allylic substitution reactions would be of great interest, allowing for the stereoselective introduction of new functional groups. Palladium catalysts with chiral ligands have been extensively studied for this purpose. mdpi.comresearchgate.net

For the vinyl group, ruthenium-based catalysts for olefin metathesis could be used to create new carbon-carbon bonds, leading to the synthesis of more complex molecules. acs.orgacs.org Rhodium-catalyzed hydroformylation could introduce an aldehyde group, which is a versatile synthetic intermediate. nih.gov

The development of catalysts that can mediate tandem or cascade reactions, where multiple transformations occur in a single pot, would be a particularly efficient approach. For example, a catalyst that could orchestrate a hydroamination-cyclization sequence could lead to the rapid construction of heterocyclic scaffolds.

| Catalyst System | Transformation | Potential Product from this compound |

| Palladium/Chiral Ligand | Asymmetric Allylic Alkylation | Chiral substituted pentenylcarbamates |

| Grubbs' Catalyst (Ruthenium) | Cross-Metathesis | Elongated chain or cyclic derivatives |

| Rhodium/Chiral Ligand | Asymmetric Hydroformylation | Chiral aldehydes |

| Titanium-imido complexes | Amination of allylic alcohol | Diamino derivatives rsc.org |

Applications in the Synthesis of New Chemical Entities with Targeted Properties

The structural motifs present in this compound make it a valuable building block for the synthesis of new chemical entities with targeted biological or material properties. The 1,2-amino alcohol functionality (after deprotection and potential modification) is a common feature in many biologically active molecules, including antiviral and anticancer agents.

The vinyl group allows for its incorporation into polymers, leading to the development of new functional materials. For example, it could be copolymerized with other monomers to create polymers with pendant hydroxyl and protected amine groups, which could be further modified to create materials for drug delivery, tissue engineering, or as chiral stationary phases for chromatography.

The ability to generate stereochemically defined derivatives of this compound would be particularly important for applications in medicinal chemistry, where the stereochemistry of a molecule is often critical for its biological activity.

Computational Chemistry Approaches for Prediction and Design of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for understanding and predicting the outcomes of chemical reactions. nih.govmdpi.comresearchgate.netrsc.org For a molecule like this compound, computational methods could be used to:

Predict the stereochemical outcome of catalytic reactions: By modeling the transition states of different reaction pathways, it is possible to predict which diastereomer or enantiomer will be the major product. This can save significant experimental time and resources.

Design new catalysts: Computational screening can be used to identify promising new catalyst structures for specific transformations of the title compound.

Elucidate reaction mechanisms: DFT calculations can provide detailed insights into the step-by-step mechanism of a reaction, which can help in optimizing reaction conditions. mdpi.comresearchgate.net

The synergy between computational prediction and experimental validation will be a key driver of innovation in the chemistry of this compound and related molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.